

Spectroscopic Characterization of 5-Nitropyrimidine-2-carboxylic acid: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name: 5-Nitropyrimidine-2-carboxylic acid

CAS No.: 1086393-02-3

Cat. No.: B1501330

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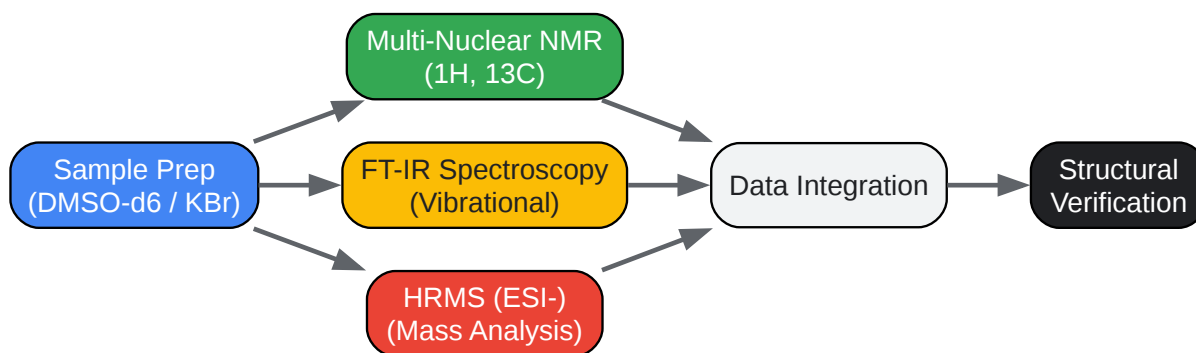
Executive Summary & Structural Significance

In fragment-based drug discovery (FBDD) and active pharmaceutical ingredient (API) synthesis, highly functionalized heterocycles serve as critical building blocks. **5-Nitropyrimidine-2-carboxylic acid** (CAS: 1086393-02-3) **1** is a prime example of such a scaffold. The pyrimidine core provides a versatile hydrogen-bonding network, while the C5-nitro group and C2-carboxylic acid introduce profound electronic perturbations.

From an analytical perspective, these functional groups create a highly electron-deficient aromatic system. The synergistic electron-withdrawing effects—via both resonance (nitro group) and induction (carboxylic acid)—dramatically alter the electron density of the pyrimidine ring. This guide delineates the causality behind the spectroscopic manifestations of these perturbations, providing a self-validating framework for the rigorous characterization of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Analytical Workflow & Self-Validating Methodologies

To ensure absolute structural confidence, a multi-modal approach is required. Relying on a single spectroscopic technique can lead to false positives, especially with symmetrical heterocycles.



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Fig 1: Multi-modal spectroscopic workflow for the structural verification of pyrimidine derivatives.

Protocol 1: Multi-Nuclear NMR Spectroscopy

Causality for Solvent Selection: The selection of deuterated dimethyl sulfoxide (DMSO-d₆) is not arbitrary; it is necessitated by the strong intermolecular hydrogen bonding of the carboxylic acid and the highly polar nature of the nitropyrimidine core. Protic solvents (e.g., D₂O or CD₃OD) would result in rapid deuterium exchange, completely masking the critical carboxylic proton signal.

Step-by-Step Procedure:

- **Sample Dissolution:** Weigh exactly 15 mg of **5-Nitropyrimidine-2-carboxylic acid**. Dissolve in 0.6 mL of DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
 - **Internal Validation:** TMS acts as an internal zero-point reference, ensuring chemical shift accuracy across different magnetic field strengths.
- **Homogenization:** Vortex the mixture for 30 seconds, followed by sonication for 2 minutes.

- Internal Validation: Complete dissolution prevents line broadening caused by microscopic particulate matter disrupting magnetic field homogeneity.
- Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire ^1H spectra at 400 MHz (16 scans, relaxation delay 2s) and ^{13}C spectra at 100 MHz (1024 scans, relaxation delay 2s).
 - Internal Validation: Verify the DMSO residual quintet at 2.50 ppm and septet at 39.5 ppm to confirm solvent lock and optimal shimming quality.

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)

Causality for Matrix Selection: A KBr pellet is utilized to avoid moisture interference in the 3000–3500 cm^{-1} region, where the critical O-H stretch of the carboxylic acid appears. ATR (Attenuated Total Reflectance) can be used, but KBr often provides sharper resolution for highly crystalline nitroaromatics.

Step-by-Step Procedure:

- Background Calibration: Pulverize 100 mg of spectroscopic-grade, oven-dried KBr in an agate mortar. Press into a pellet and scan (4000–400 cm^{-1}) to establish a baseline.
 - Internal Validation: A flat baseline devoid of a broad water peak at $\sim 3400 \text{ cm}^{-1}$ confirms a strictly moisture-free environment.
- Matrix Preparation: Mix 2 mg of the analyte with 98 mg of the dry KBr. Grind thoroughly for 2 minutes.
 - Internal Validation: Achieving a homogeneous, fine powder reduces the Christiansen effect (anomalous scattering that distorts peak shapes).
- Acquisition: Press the mixture under 10 tons of pressure for 1 minute. Acquire the spectrum using 32 co-added scans at a resolution of 4 cm^{-1} .

Data Interpretation & Quantitative Summaries

Nuclear Magnetic Resonance (NMR)

The C_{2v} symmetry of the pyrimidine ring renders the protons at C4 and C6 chemically and magnetically equivalent. The synergistic electron-withdrawing effects of the C5-nitro group and the C2-carboxylic acid severely deshield these protons. Similar to other heavily substituted pyrimidine-2-carboxylic acids, the resonance for these aromatic protons is pushed significantly downfield [2](#).

Table 1: NMR Chemical Shift Assignments (in DMSO-d₆)

Nucleus	Position	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment Rationale
^1H	C4-H, C6-H	9.55 – 9.75	Singlet	2H	Highly deshielded by ortho- NO_2 and meta-COOH groups.
^1H	-COOH	13.80 – 14.20	Broad Singlet	1H	Typical highly deshielded acidic proton; broad due to exchange.
^{13}C	C=O	163.5	Singlet	-	Carboxylic acid carbonyl carbon.
^{13}C	C2	158.2	Singlet	-	Deshielded by two adjacent ring nitrogens and the -COOH group.
^{13}C	C4, C6	156.0	Singlet	-	Aromatic carbons adjacent to ring nitrogens.
^{13}C	C5	142.5	Singlet	-	Ipsso-carbon attached directly to the strongly withdrawing - NO_2 group.

Vibrational Spectroscopy (FT-IR)

Nitroaromatics exhibit a highly diagnostic vibrational signature. Because oxygen is significantly more electronegative than nitrogen, the N-O bonds in the nitro group are highly polar. This results in a massive change in dipole moment ($d\mu/dx$) during vibration, yielding unusually intense asymmetric and symmetric stretching peaks [3](#). The conjugated pyrimidine system slightly shifts these values compared to aliphatic nitro compounds [4](#).

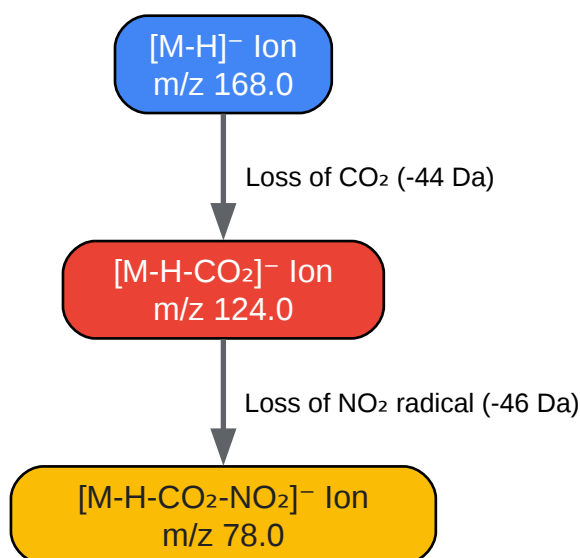
Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3300 – 2500	Strong, Broad	-COOH	O-H stretching (hydrogen-bonded)
1720 – 1710	Strong, Sharp	-COOH	C=O stretching
1590 – 1570	Medium	Pyrimidine Ring	C=C and C=N aromatic stretching
1540 – 1520	Very Strong	-NO ₂	N-O asymmetric stretching
1360 – 1340	Strong	-NO ₂	N-O symmetric stretching

High-Resolution Mass Spectrometry (HRMS)

Given the presence of the highly acidic carboxylic acid group, Electrospray Ionization in negative mode (ESI-) is the most logical and sensitive choice for mass analysis. The intact molecule (Exact Mass: 169.01 g/mol) readily deprotonates to form the $[M-H]^-$ ion.

Upon collision-induced dissociation (CID), the molecule undergoes a predictable and mechanistically sound fragmentation cascade. The primary neutral loss is carbon dioxide (CO₂), a hallmark of carboxylic acids, followed by the loss of the nitro group.



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Fig 2: Proposed ESI negative mode mass spectrometry fragmentation pathway for the target compound.

Conclusion

The rigorous characterization of **5-Nitropyrimidine-2-carboxylic acid** requires a holistic understanding of how its highly electron-withdrawing substituents dictate its physical and spectroscopic behavior. By employing self-validating protocols in NMR and FT-IR, and understanding the causality behind the observed chemical shifts and vibrational dipole moments, analytical scientists can definitively confirm the structural integrity of this critical API intermediate.

References

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- Spectroscopy Online. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition" (Discusses asymmetric and symmetric stretches of the NO₂ functional group). URL:[[Link](#)]

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